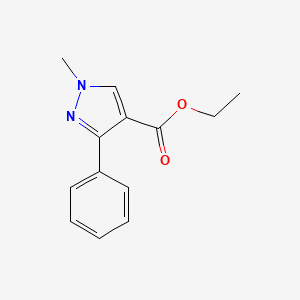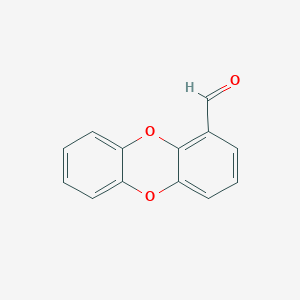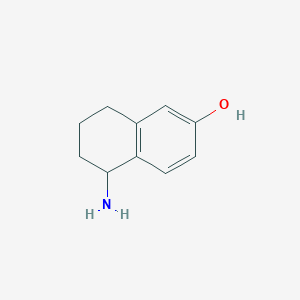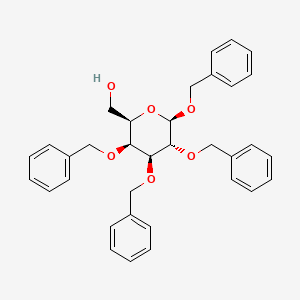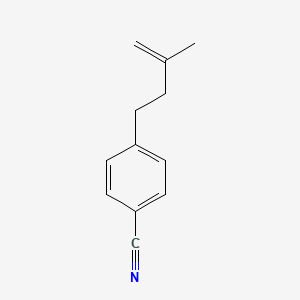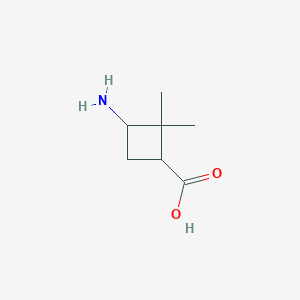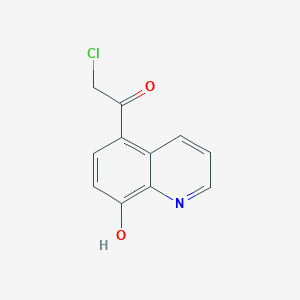
2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(8-hydroxy-5-quinolinyl)ethanone is a chemical compound with the empirical formula C11H8ClNO2 and a molecular weight of 221.64 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone can be represented by the SMILES stringOC1=CC=C (C (CCl)=O)C2=C1N=CC=C2 . This indicates that the compound contains a chloroethyl group attached to a quinolinyl group. Physical And Chemical Properties Analysis
2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone is a solid substance . Other physical and chemical properties such as melting point, boiling point, and solubility are not explicitly mentioned in the available literature.Aplicaciones Científicas De Investigación
Antifungal and Antibacterial Activities
Novel metal complexes derived from 2-chloro-1-(8-hydroxyquinolin-5-yl)ethanone and related compounds have shown promising results in antifungal activity. These complexes were synthesized and characterized, revealing enhanced antifungal properties compared to the ligand alone, indicating potential applications in combating fungal infections (Raj & Patel, 2015). Additionally, antimicrobial activities were observed in succinimido derivatives of hydroxyquinoline, showcasing significant inhibition of bacterial and fungal growth, which underscores the potential of these compounds in developing new antimicrobial agents (Ahmed et al., 2006).
Anticancer Properties
Synthesis and evaluation of chloroquinoline derivatives, including compounds related to 2-chloro-1-(8-hydroxyquinolin-5-yl)ethanone, have demonstrated notable antioxidant activity. These activities are promising for anticancer applications, as the compounds were shown to reduce high glucose levels in the body, a beneficial attribute in cancer treatment scenarios (Murugavel et al., 2017). Another study focused on the synthesis, characterization, and biological evaluation of pyranotacrines derived from chloroquinolines showed potent anticholinesterase and neuroprotective effects, hinting at their potential in Alzheimer's disease treatment and their application in cancer therapy (García-Font et al., 2016).
Alzheimer's Disease Research
8-Hydroxyquinolines and their derivatives, including those similar to 2-chloro-1-(8-hydroxyquinolin-5-yl)ethanone, have been investigated for their metal chelation properties, which are crucial in the treatment of neurodegenerative diseases like Alzheimer's. Research into clioquinol, a related compound, has shown it can disaggregate metal-enriched amyloid plaques, inhibit Cu/Aβ redox chemistry, and potentially reverse Alzheimer's disease phenotype in animal models, underscoring the therapeutic potential of 8-hydroxyquinoline derivatives in neurodegenerative disease research (Kenche et al., 2013).
Corrosion Inhibition
Compounds derived from 8-hydroxyquinoline, including 2-chloro-1-(8-hydroxyquinolin-5-yl)ethanone, have been explored for their corrosion inhibition properties. These studies have revealed that such compounds can act as effective inhibitors against the corrosion of carbon steel in acidic environments, suggesting applications in the preservation of metal-based infrastructures (Faydy et al., 2020).
Safety And Hazards
Propiedades
IUPAC Name |
2-chloro-1-(8-hydroxyquinolin-5-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c12-6-10(15)7-3-4-9(14)11-8(7)2-1-5-13-11/h1-5,14H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMNIRANZDQCCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20540498 |
Source


|
| Record name | 2-Chloro-1-(8-hydroxyquinolin-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20540498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone | |
CAS RN |
99973-51-0 |
Source


|
| Record name | 2-Chloro-1-(8-hydroxyquinolin-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20540498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

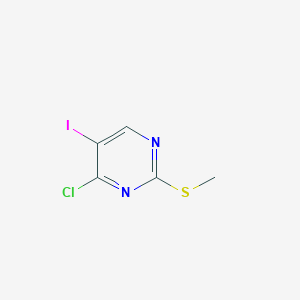
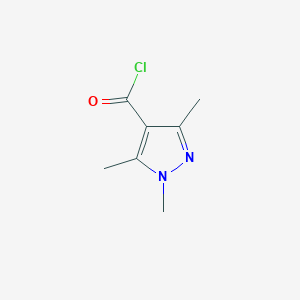
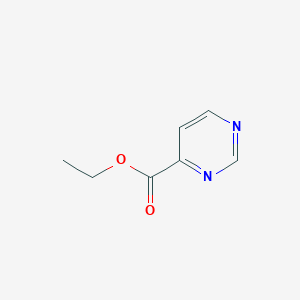
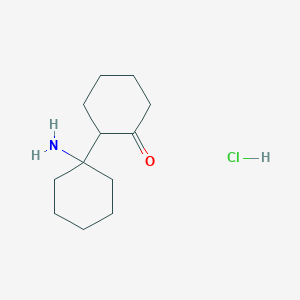
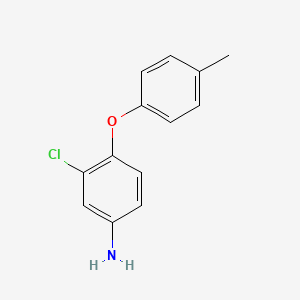
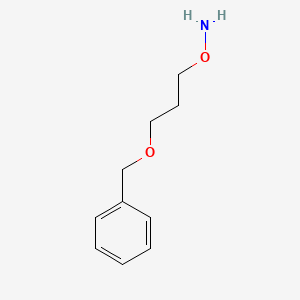
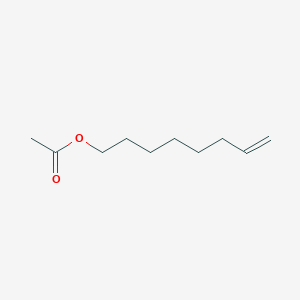
![6-(tert-Butoxycarbonyl)-3,6,7,8-tetrahydropyrrolo-[3,2-e]indole-2-carboxylic acid](/img/structure/B1315578.png)
